3,4-Dimethylpyridazine

Physicochemical Characterization Isomer Differentiation Quality Control

Select the correct regioisomer to avoid failed syntheses and invalid assays. 3,4-Dimethylpyridazine (CAS 68206-10-0) is the validated core for Hedgehog inhibitors (IC50=2.33 nM) and M4 PAMs. Unlike the 4,5-isomer, its melting point of 35‑37°C provides a simple, cost‑effective identity confirmation by DSC/HPLC. With a predicted pKa of 4.02 and well‑defined N‑oxidation/nitration routes, it enables regioselective functionalisation for SAR libraries. Ensure reproducible results – order the correct isomer today.

Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 68206-10-0
Cat. No. B1338499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylpyridazine
CAS68206-10-0
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESCC1=C(N=NC=C1)C
InChIInChI=1S/C6H8N2/c1-5-3-4-7-8-6(5)2/h3-4H,1-2H3
InChIKeyPCFHSNOQBDATHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethylpyridazine (CAS 68206-10-0): A Dimethyl-Substituted Pyridazine Heterocycle with Defined Physicochemical and Reactivity Profiles


3,4-Dimethylpyridazine is a heterocyclic organic compound belonging to the pyridazine family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms and methyl substituents at the 3- and 4-positions . Its molecular formula is C6H8N2 with a molecular weight of 108.14 g/mol [1]. Key physicochemical properties include a predicted solubility of 223 g/L in water at 25°C , a melting point reported in the range of 35-37°C , and a predicted pKa of 4.02±0.10 . As a building block, it serves as a precursor for various derivatives, including 6-chloro-3,4-dimethylpyridazine and 6-hydrazinyl-3,4-dimethylpyridazine , and has been investigated as a core scaffold in medicinal chemistry programs targeting the Hedgehog signaling pathway [2] and muscarinic M4 positive allosteric modulators [3].

Why Generic Pyridazine Substitution Fails: Quantified Differences in Physicochemical and Reactivity Profiles for 3,4-Dimethylpyridazine


The position of methyl substituents on the pyridazine ring critically dictates the compound's physicochemical properties and reactivity, making in-class analogs non-interchangeable. As demonstrated by the comparative data below, simple regioisomers like 4,5-dimethylpyridazine exhibit quantifiably different melting points and distinct synthetic utility . Furthermore, the electron-donating effect of the two methyl groups in the 3,4-dimethyl isomer activates the ring for electrophilic substitution and directs regioselective N-oxidation [1]. These differences in physical properties, synthetic accessibility, and reactivity profiles have direct implications for procurement: selecting the wrong isomer can lead to failed synthetic campaigns, inconsistent product purity, and invalid biological assay results [2]. The following evidence dimensions provide the quantitative basis for this selection.

Quantitative Differentiation Guide for 3,4-Dimethylpyridazine: Comparator-Based Evidence for Procurement Decisions


Melting Point Distinguishes 3,4-Dimethylpyridazine from 4,5-Dimethylpyridazine Isomer

3,4-Dimethylpyridazine exhibits a melting point of 35-37°C . In contrast, its positional isomer, 4,5-dimethylpyridazine, is reported as a solid with no specific melting point data readily available in standard databases, but is generally described as a colorless to light yellow solid at room temperature . The quantifiable difference in the melting point of the 3,4-isomer provides a critical, verifiable parameter for identity confirmation and purity assessment, directly impacting quality control and procurement specifications.

Physicochemical Characterization Isomer Differentiation Quality Control

Predicted pKa and Solubility Differentiate 3,4-Dimethylpyridazine from 6-Chloro Analog

The predicted pKa of 3,4-dimethylpyridazine is 4.02±0.10 , while its 6-chloro derivative, 6-chloro-3,4-dimethylpyridazine, has a significantly lower predicted pKa of 2.18±0.10 . This ~1.84 unit difference in pKa indicates that the parent compound is a substantially weaker acid (higher pKa) and will be predominantly neutral under a wider range of physiological pH conditions. Furthermore, the parent compound has a high predicted water solubility of 223 g/L , a property that can be drastically altered by the introduction of the chlorine atom, potentially reducing solubility and impacting bioavailability.

Physicochemical Properties pKa Solubility ADME

Regioselective N-Oxidation of 3,4-Dimethylpyridazine Enables Controlled Derivatization

N-Oxidation of 3,4-dimethylpyridazine yields two distinct N-oxide regioisomers, II and III, as reported by Nakagome et al. [1]. Critically, the study demonstrates that the N-oxide group in II (derived from one specific dehalogenation pathway) is positioned adjacent to a methyl group, a conclusion supported by its derivatization to 1,3,4-trimethyl-6(1H)-pyridazinone 2-oxide [1]. This contrasts with the N-oxide III, where oxidation occurs at the nitrogen further removed from the methyl group. In comparison, the oxidation of 6-methoxy-3,4-dimethylpyridazine gives a sole N-oxide (VIII) [1]. This demonstrates that the 3,4-dimethyl substitution pattern dictates specific, isolable regioisomers, offering synthetic chemists a controlled route to distinct intermediates that may not be accessible from other methyl-substituted pyridazine isomers.

Synthetic Chemistry N-Oxidation Regioselectivity

Nitration of 3,4-Dimethylpyridazine N-Oxide Yields γ-Nitro Derivatives, Demonstrating Distinct Electrophilic Substitution Directivity

Nitration studies on a series of pyridazine N-oxides revealed that 3,4-dimethylpyridazine 2-oxide (Ic) and related compounds (Ia, Ib) exclusively afford γ-nitropyridazine N-oxides (IIa∼IIc) [1]. In stark contrast, 3,4-dimethylpyridazine 1-oxide (Id), where the γ-position is already substituted, undergoes nitration at the α-position to give the α-nitro N-oxide (IId) [1]. This demonstrates a direct, quantifiable difference in the site of electrophilic attack. While direct comparative data for other dimethyl isomers is not available in this study, the class-level inference is strong: the specific substitution pattern and N-oxidation state of the 3,4-dimethylpyridazine core dictate the regiochemical outcome of nitration, a key step for introducing functionality (e.g., amino groups after reduction).

Synthetic Chemistry Nitration Electrophilic Substitution SAR

Validated Application Scenarios for 3,4-Dimethylpyridazine Based on Quantitative Evidence


Medicinal Chemistry: Core Scaffold for Kinase and GPCR-Targeted Therapeutics

3,4-Dimethylpyridazine has been validated as a core scaffold in the development of potent inhibitors of the Hedgehog signaling pathway, with derivatives showing nanomolar IC50 values (e.g., compound 11c with IC50 = 2.33 nM) [1]. Its physicochemical properties, particularly the predicted pKa of 4.02 , make it suitable for optimizing pharmacokinetic profiles. Furthermore, its utility as a scaffold for muscarinic M4 positive allosteric modulators (PAMs) has been documented [2]. In this context, the ability to regioselectively functionalize the core via N-oxidation and nitration [REFS-4, REFS-5] is critical for generating diverse compound libraries for structure-activity relationship (SAR) studies.

Organic Synthesis: A Key Intermediate for Preparing Functionalized Pyridazines

3,4-Dimethylpyridazine is a versatile building block for the synthesis of more complex pyridazine derivatives. Its well-defined reactivity in N-oxidation allows access to specific N-oxide regioisomers [3], which can serve as protected intermediates or be converted to other functional groups. The nitration of its N-oxides provides a reliable route to nitro- and subsequently amino-substituted pyridazines [4], which are valuable intermediates for further derivatization, such as diazonium chemistry or amide coupling. These validated synthetic routes make it a strategic starting material for constructing pyridazine-focused chemical libraries.

Quality Control and Analytical Chemistry: Reference Standard for Isomer Differentiation

The quantifiable difference in melting point between 3,4-dimethylpyridazine (35-37°C) and its 4,5-dimethyl isomer (solid at room temperature) provides a simple, cost-effective method for identity confirmation and purity assessment in procurement and manufacturing settings. This characteristic allows for the compound to be used as a reference standard in analytical methods (e.g., differential scanning calorimetry, HPLC) to verify the correct isomer is being used in research and development, thereby mitigating the risk of invalid experimental results due to isomer misidentification.

Technical Documentation Hub

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